2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that features a benzodioxepin ring fused with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxepin ring, followed by the introduction of the benzimidazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
- 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid
Uniqueness
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is unique due to its combination of a benzodioxepin ring and a benzimidazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)21-23-16-6-5-15(12-17(16)24-21)22-20(25)11-14-4-7-18-19(10-14)27-9-3-8-26-18/h4-7,10,12-13H,3,8-9,11H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
NAPYJWLNEJCWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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